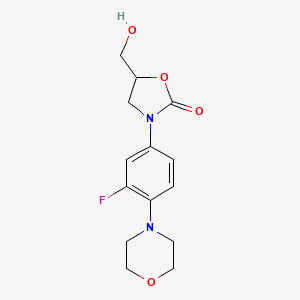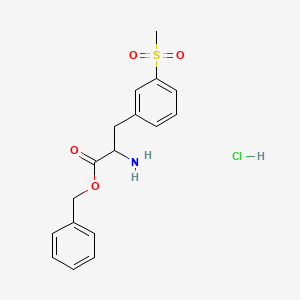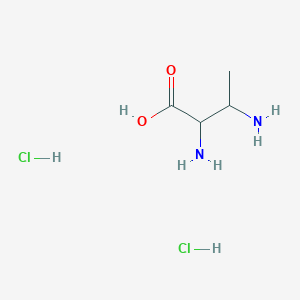
2,3-Diaminobutanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diaminobutanoic acid;dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2O2. It is a derivative of butanoic acid, featuring two amino groups attached to the second and third carbon atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminobutanoic acid;dihydrochloride typically involves the reaction of butanoic acid derivatives with ammonia or amine sources under controlled conditions. One common method includes the use of protective groups to ensure selective amination at the desired positions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,3-Diaminobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
科学研究应用
2,3-Diaminobutanoic acid;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Diaminobutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include modulation of metabolic processes or signaling cascades.
相似化合物的比较
Similar Compounds
2,4-Diaminobutyric acid: Another derivative of butanoic acid with amino groups at different positions.
2,3-Diaminopropionic acid: A shorter chain analog with similar functional groups.
Uniqueness
2,3-Diaminobutanoic acid;dihydrochloride is unique due to its specific arrangement of amino groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted research applications where specific interactions are required.
属性
IUPAC Name |
2,3-diaminobutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGWJGZHSTDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
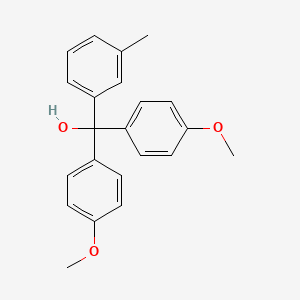
![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
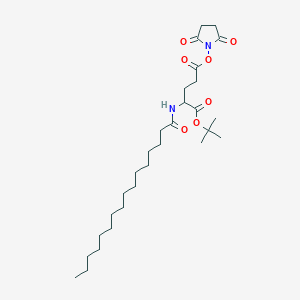
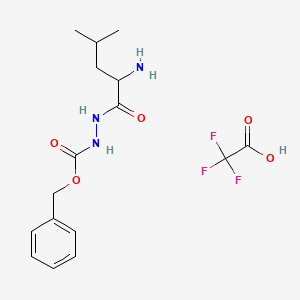
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)

![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

